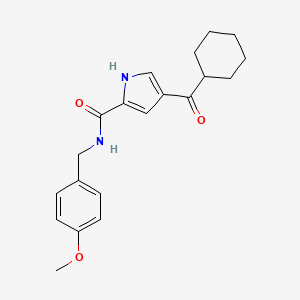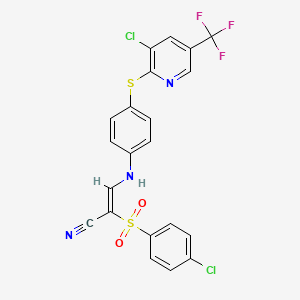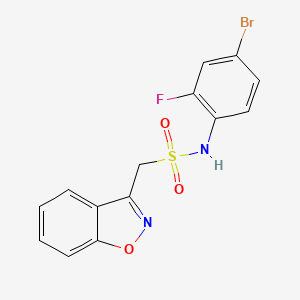![molecular formula C19H16ClNO3 B2408229 3-cloro-N-{2-[4-(furan-2-il)fenil]-2-hidroxietil}benzamida CAS No. 2097903-39-2](/img/structure/B2408229.png)
3-cloro-N-{2-[4-(furan-2-il)fenil]-2-hidroxietil}benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 2-hydroxyethyl group attached to a phenyl ring, which is further substituted with a furan ring
Aplicaciones Científicas De Investigación
3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways, particularly those involving benzamide derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the furan-2-yl phenyl intermediate: This step involves the coupling of a furan derivative with a phenyl ring using a Suzuki–Miyaura cross-coupling reaction.
Introduction of the 2-hydroxyethyl group: The phenyl intermediate is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the 2-hydroxyethyl group.
Formation of the benzamide core: The final step involves the acylation of the hydroxyethylated intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.
Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like LiAlH4 or NaBH4.
Substitution: The chloro group on the benzamide core can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as NaH in DMF at elevated temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a furan ring and a benzamide core but differs in the substituents on the phenyl ring.
N-(4-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)benzamide: Similar structure but lacks the chloro substituent on the benzamide core.
Uniqueness
3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is unique due to the presence of the chloro substituent on the benzamide core, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
Propiedades
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZCZJGCNWGCLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)
![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)

![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)


![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)


